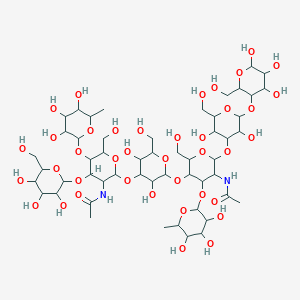
Difucosyl-para-lacto-N-hexaose II
Description
Difucosyl-para-lacto-N-hexaose II (DFpLNH II), with the CAS number 64309-01-9, is a linear oligosaccharide characterized by the molecular formula C₅₂H₈₈N₂O₃₉ and a molecular weight of 1365.25 g/mol . It is a dimeric Lewis a-Lewis x octasaccharide, often derived from human milk or synthesized for biomedical research . DFpLNH II is notable for its ≥85–95% purity (vendor-dependent) and requires storage at -20°C to maintain stability .
Propriétés
Formule moléculaire |
C52H88N2O39 |
|---|---|
Poids moléculaire |
1365.2 g/mol |
Nom IUPAC |
N-[2-[2-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C52H88N2O39/c1-11-23(63)28(68)33(73)48(79-11)88-39-19(9-59)85-47(22(54-14(4)62)42(39)91-50-35(75)30(70)25(65)15(5-55)82-50)93-44-27(67)17(7-57)84-52(37(44)77)89-40-20(10-60)86-46(21(53-13(3)61)41(40)90-49-34(74)29(69)24(64)12(2)80-49)92-43-26(66)16(6-56)83-51(36(43)76)87-38-18(8-58)81-45(78)32(72)31(38)71/h11-12,15-52,55-60,63-78H,5-10H2,1-4H3,(H,53,61)(H,54,62) |
Clé InChI |
HJMBQVKZIAVXPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC8C(OC(C(C8O)O)O)CO)CO)O)CO)CO)O)CO)O)O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Difucosyllacto-N-hexaose involves the use of glycosyltransferases, which catalyze the linkage of different monosaccharides to a lactose core . The key enzymes involved include β3-N-acetylglucosaminyltransferase, β6-N-acetylglucosaminyltransferase, and β1-3 galactosyltransferase . These enzymes facilitate the formation of β1–3 and β1–6 links, producing the type 1 chain structure .
Industrial Production Methods: : Industrial production of Difucosyllacto-N-hexaose can be achieved through chemical, enzymatic, and chemoenzymatic synthesis, as well as fermentation . These methods aim to replicate the natural biosynthesis process that occurs in the Golgi apparatus of lactocytes .
Analyse Des Réactions Chimiques
Types of Reactions: : Difucosyllacto-N-hexaose can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions typically occur under mild conditions to preserve the integrity of the oligosaccharide structure .
Major Products: : The major products formed from these reactions include modified oligosaccharides with altered functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
Difucosyllacto-N-hexaose has a wide range of scientific research applications:
Chemistry: : In chemistry, it is used as a standard in qualitative and semi-quantitative analytical procedures, including capillary (gel) electrophoresis and liquid chromatography .
Biology: : In biology, it is studied for its role in promoting healthy gut microbiota and preventing infections in infants .
Medicine: : In medicine, it is explored for its potential to stimulate the immune system and support neuronal development .
Industry: : In the industry, it is used in the design of infant formulas, functional foods, and food supplements .
Mécanisme D'action
The mechanism of action of Difucosyllacto-N-hexaose involves its interaction with specific receptors in the gut, which promotes the growth of beneficial bacteria and inhibits the adhesion of pathogens . It also stimulates the immune system by interacting with immune cells and promoting the production of cytokines . The molecular targets and pathways involved include glycan receptors and immune signaling pathways .
Comparaison Avec Des Composés Similaires
Table 1: Molecular and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |
|---|---|---|---|---|---|
| Difucosyl-para-lacto-N-hexaose II | 64309-01-9 | C₅₂H₈₈N₂O₃₉ | 1365.25 | ≥85–95% | Linear dimeric Lewis a-Lewis x motif |
| Difucosyl-para-lacto-N-neohexaose | Not Available | C₅₃H₉₁N₂O₃₈ | 1364.28 | ≥85% | Branched neohexaose with selectin affinity |
| Difucosyllacto-N-hexaose I (DFLNH) | 64396-27-6 | Not Reported | ~1365 | ≥95% | Branched structure; human milk-derived |
| Difucosyllacto-N-neohexaose I | 178555-60-7 | Not Reported | ~1312 | ≥95% | Neohexaose with terminal fucose residues |
Key Observations :
- DFpLNH II vs. DFpLNnH : While both share fucosylation, DFpLNH II is linear, whereas DFpLNnH (neohexaose) has a branched structure. This branching reduces its molecular weight slightly (1364.28 vs. 1365.25) and enhances selectin receptor binding .
- DFpLNH II vs. DFLNH : DFLNH is branched and primarily involved in immune modulation via human milk, contrasting with DFpLNH II’s linear structure and cancer-targeting applications .
Key Insights :
- DFpLNH II’s Dual Role : Its binding to both cancer receptors and S. aureus biofilms highlights versatility in therapeutic and microbiological research .
- DFpLNnH’s Selectin Specificity : The branched neohexaose structure enables high-affinity selectin binding, useful in anti-inflammatory therapies .
Commercial and Practical Considerations
Table 3: Vendor Specifications and Availability
Notes:
- Purity and pricing vary significantly between suppliers. For example, DFpLNH II is listed at ≥85% by Aladdin but ≥95% by BOC Sciences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


